molecular formula C20H22N2O2 B5282890 1-acetyl-N-2-biphenylyl-4-piperidinecarboxamide

1-acetyl-N-2-biphenylyl-4-piperidinecarboxamide

Cat. No.: B5282890
M. Wt: 322.4 g/mol
InChI Key: LPRSJRKVRMAYEO-UHFFFAOYSA-N
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Description

1-acetyl-N-2-biphenylyl-4-piperidinecarboxamide is a chemical compound with a complex structure that includes a piperidine ring, a biphenyl group, and an acetyl group

Preparation Methods

The synthesis of 1-acetyl-N-2-biphenylyl-4-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

1-acetyl-N-2-biphenylyl-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-acetyl-N-2-biphenylyl-4-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-2-biphenylyl-4-piperidinecarboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

1-acetyl-N-2-biphenylyl-4-piperidinecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-(2-phenylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15(23)22-13-11-17(12-14-22)20(24)21-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRSJRKVRMAYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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